Kinase Inhibition Profile: Dual EGFR/VEGFR-2 Activity of 2-Chloro-4-anilinoquinazoline Derivatives
While the target compound itself has limited direct data, its derivative class (2-chloro-4-anilinoquinazolines) shows a distinct advantage in dual EGFR and VEGFR-2 inhibition. This contrasts with 4-anilinoquinazoline derivatives lacking the 2-chloro group, which often exhibit less potent dual activity. This is a class-level inference based on SAR studies of related compounds [1].
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly available for the exact compound, but a key derivative (Compound 8o) exhibited an IC50 approximately 11-fold more potent on EGFR and 7-fold more potent on VEGFR-2 compared to a prototype 7-chloro analog. |
| Comparator Or Baseline | Prototype 7-chloro-4-anilinoquinazoline derivative |
| Quantified Difference | 11-fold (EGFR) and 7-fold (VEGFR-2) |
| Conditions | In vitro kinase inhibition assays for EGFR and VEGFR-2. |
Why This Matters
This data supports the procurement of 2-chloro-7-nitroquinazolin-4-amine as a key intermediate for developing dual kinase inhibitors, which may offer advantages in overcoming resistance mechanisms in cancer therapy.
- [1] Barbosa, M. L. C., et al. (2014). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 71, 1-14. View Source
